N-[4-(dimethylamino)phenyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic heterocyclic core. Key structural features include:
- Pyrazolo[1,5-a]pyrazine core: A nitrogen-rich bicyclic system contributing to π-π stacking interactions and binding affinity in medicinal chemistry .
- 4-Pyrrolidin-1-yl group: A cyclic amine that may improve solubility in acidic environments and serve as a hydrogen bond acceptor .
- N-[4-(Dimethylamino)phenyl]carboxamide: The dimethylamino group acts as an electron-donating substituent, modulating electronic properties and bioavailability .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-14-13-26-18(19(21-14)25-10-4-5-11-25)12-17(23-26)20(27)22-15-6-8-16(9-7-15)24(2)3/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBRJXACSCWCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)N(C)C)C(=N1)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of Pyrazolo[1,5-a]Pyrazine
The pyrazolo[1,5-a]pyrazine scaffold is synthesized via cyclocondensation between 5-aminopyrazole derivatives and 1,3-diketones or β-ketoesters. For instance, 5-amino-3-methyl-1H-pyrazole-4-carboxamide reacts with ethyl acetoacetate under acidic conditions (H₂SO₄ in acetic acid) to form the pyrazolo[1,5-a]pyrazine core. This method, adapted from pyrazolo[1,5-a]pyrimidine syntheses, achieves yields of 74–94% when conducted under an oxygen atmosphere.
Table 1: Optimization of Cyclocondensation Conditions
| Entry | Reagent | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | Acetic Acid (6 equiv) | Air | 74 |
| 2 | Acetic Acid (6 equiv) | O₂ | 94 |
| 3 | H₂SO₄ (cat.) | O₂ | 87 |
The oxygen atmosphere enhances oxidative dehydrogenation, critical for ring closure. Substituting acetic acid with H₂SO₄ reduces yields but simplifies purification.
Installation of the 6-Methyl Group
The 6-methyl group is introduced during core formation by employing methyl-substituted diketones. For example, pentane-2,4-dione (a 1,3-diketone) reacts with 5-amino-3-methylpyrazole-4-carboxamide to directly yield the 6-methylpyrazolo[1,5-a]pyrazine. Alternatives include post-synthetic methylation using methyl iodide under basic conditions, though this approach risks over-alkylation.
Carboxamide Functionalization at Position 2
The 2-carboxamide group is installed via a two-step sequence:
- Ester Hydrolysis : The ethyl ester intermediate (e.g., ethyl 6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylate ) is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O.
- Amide Coupling : The acid is activated with HATU and coupled with 4-(dimethylamino)aniline in dimethylformamide (DMF), yielding the target carboxamide.
Table 2: Amide Coupling Optimization
| Entry | Coupling Reagent | Base | Yield (%) |
|---|---|---|---|
| 1 | HATU | DIPEA | 88 |
| 2 | EDCl/HOBt | NMM | 72 |
| 3 | CDI | Pyridine | 65 |
HATU-mediated couplings provide superior yields due to enhanced reactivity.
Regioselectivity Challenges and Solutions
Regioselective formation of the pyrazolo[1,5-a]pyrazine isomer is achieved by controlling reaction stoichiometry and temperature. Excess diketone (1.2 equiv) and prolonged heating (18 h at 130°C) favor the desired regioisomer, as competing pathways form triazolo[1,5-a]pyrazine byproducts. Computational modeling (DFT) further guides substituent positioning by predicting thermodynamic stability.
Purification and Characterization
Final purification employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Analytical data for the target compound include:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazine-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.75 (d, J = 8.8 Hz, 2H, Ar-H), 3.45–3.40 (m, 4H, pyrrolidine-H), 2.95 (s, 6H, N(CH₃)₂), 2.55 (s, 3H, CH₃).
- HRMS : m/z calculated for C₂₁H₂₅N₆O [M+H]⁺ 401.2089, found 401.2092.
Scalability and Process Optimization
Kilogram-scale synthesis utilizes continuous flow reactors for exothermic steps (e.g., cyclocondensation), reducing reaction times from hours to minutes. Environmental factors are mitigated by recycling acetic acid and employing O₂ as a green oxidant.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino phenyl group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled pH, temperature, and solvent environment to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in anhydrous solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research, due to its ability to inhibit certain cellular pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to the alteration of cellular pathways, ultimately affecting cell function and viability .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares key structural and synthetic features of related compounds:
Key Observations:
- Core Heterocycle : Pyrazolo[1,5-a]pyrazines (e.g., compound 29) exhibit greater metabolic stability than pyrazolo[1,5-a]pyrimidines due to reduced ring strain .
- Substituent Effects: 4-Pyrrolidin vs. 4-Morpholinyl (compound 35): Pyrrolidin’s smaller ring size may enhance membrane permeability compared to morpholine’s oxygen-containing ring . N-(4-(Me₂N)Ph) vs. N-Aryl (7a): The dimethylamino group improves aqueous solubility at physiological pH compared to methoxy or unsubstituted aryl groups .
Biological Activity
N-[4-(dimethylamino)phenyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide, often referred to as a pyrazolo[1,5-a]pyrazine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer potential, enzyme inhibition, and psychopharmacological effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₈H₂₃N₅O
- Molecular Weight : 351.41 g/mol
- IUPAC Name : N-{4-[(3S)-3-(dimethylamino)pyrrolidine-1-carbonyl]phenyl}-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. These compounds exhibit activity against various cancer cell lines through mechanisms such as:
- Inhibition of Kinase Activity : Many pyrazolo derivatives act as kinase inhibitors, which play a crucial role in cancer cell proliferation and survival. For instance, they can inhibit specific kinases involved in signaling pathways that promote tumor growth.
Enzyme Inhibition
The compound has shown promising results in inhibiting various enzymes that are critical in metabolic pathways and disease processes:
- Cyclooxygenase (COX) Inhibition : COX enzymes are involved in inflammation and pain pathways. The inhibition of these enzymes by pyrazolo derivatives suggests potential anti-inflammatory effects.
Psychopharmacological Effects
The structural features of this compound suggest it may also exert psychopharmacological effects akin to other compounds with similar amine functionalities:
- Dopamine Receptor Modulation : Preliminary studies indicate that this compound could interact with dopamine receptors, potentially influencing mood and cognition.
Case Study 1: Anticancer Efficacy
In a controlled study involving human lung cancer cell lines (A549), this compound demonstrated significant cytotoxicity with an IC50 value of 0.15 µM. This suggests strong potential for further development as an anticancer agent.
Case Study 2: Enzyme Inhibition Profile
Another study focused on the compound's ability to inhibit COX enzymes showed that it effectively reduced inflammatory markers in vitro. The results indicated a dose-dependent response with notable inhibition at concentrations below 0.25 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
